Retention of Full-Length Potency and Efficacy: NC(1-13)-NH₂ vs. NC(1-17)
Nociceptin (1-13), amide demonstrates identical agonist activity to the full-length 17-amino acid nociceptin peptide (NC(1-17)) in the mouse vas deferens bioassay, a standard tissue preparation for assessing ORL1 receptor function . This establishes that the C-terminal residues 14-17 are dispensable for full receptor activation, making NC(1-13)-NH₂ a validated, biologically equivalent surrogate for the endogenous ligand [1].
| Evidence Dimension | In vitro functional potency (pEC₅₀) |
|---|---|
| Target Compound Data | pEC₅₀ = 7.9 (mouse vas deferens); Ki = 0.75 nM (rat forebrain membrane binding) |
| Comparator Or Baseline | Full-length Nociceptin (NC(1-17)): pEC₅₀ ≈ 7.9 (mouse vas deferens); Ki ≈ 0.75 nM |
| Quantified Difference | No significant difference; NC(1-13)-NH₂ is 'as active as' full-length NC(1-17). |
| Conditions | Electrically stimulated mouse vas deferens (MVD) tissue bioassay; rat forebrain membrane radioligand binding assay using [³H]-nociceptin. |
Why This Matters
Confirms that procurement of the shorter, more synthetically accessible NC(1-13)-NH₂ peptide does not compromise on the canonical agonist activity of the full-length endogenous ligand, ensuring experimental validity.
- [1] Guerrini, R., et al. (1997). Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide. Journal of Medicinal Chemistry, 40(12), 1789-1793. View Source
